Physicochemical Properties of Carboxytolbutamide: An In-depth Technical Guide for Experimental Design
Physicochemical Properties of Carboxytolbutamide: An In-depth Technical Guide for Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxytolbutamide, the primary metabolite of the first-generation sulfonylurea antidiabetic drug Tolbutamide, presents a molecule of significant interest in metabolic and pharmacological research. While devoid of the potent insulin (B600854) secretagogue activity of its parent compound, understanding its physicochemical properties is crucial for designing and interpreting a wide range of in vitro and in vivo experiments. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Carboxytolbutamide, detailed experimental protocols for their determination, and an exploration of its potential signaling pathways.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its handling, formulation, and the design of meaningful biological assays. The key properties of Carboxytolbutamide are summarized below.
Data Presentation: Quantitative Physicochemical Data
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₆N₂O₅S | PubChem[1] |
| Molecular Weight | 300.33 g/mol | PubChem[1] |
| Melting Point | 210-212 °C | CAS Common Chemistry |
| Chemical Structure | See Figure 1 | PubChem[1] |
| IUPAC Name | 4-(butylcarbamoylsulfamoyl)benzoic acid | PubChem[1] |
| CAS Registry Number | 2224-10-4 | CAS Common Chemistry |
| Predicted logP | 1.7 | PubChem (Computed by XLogP3)[1] |
| Aqueous Solubility | Data not available in literature. See Experimental Protocol section. | - |
| pKa | Data not available in literature. See Experimental Protocol section. | - |
Figure 1: Chemical Structure of Carboxytolbutamide.
Experimental Protocols
Accurate determination of physicochemical properties is paramount for reproducible research. The following sections detail standardized experimental protocols applicable to Carboxytolbutamide.
Experimental Workflow for Physicochemical Characterization
The following diagram outlines the logical flow for the experimental determination of key physicochemical properties of Carboxytolbutamide.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water or a buffer of defined pH) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.
Materials:
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Carboxytolbutamide (solid, high purity)
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Phosphate-buffered saline (PBS), pH 7.4
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Deionized water
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Shaking incubator or orbital shaker
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Centrifuge
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HPLC system with a suitable column (e.g., C18) and UV detector
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Analytical balance
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Volumetric flasks and pipettes
Procedure:
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Add an excess amount of Carboxytolbutamide to a series of vials containing a known volume of PBS (pH 7.4) or deionized water. The excess solid should be clearly visible.
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Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
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Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment is recommended to determine the time to equilibrium.
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After incubation, allow the vials to stand undisturbed to allow the undissolved solid to settle.
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Carefully withdraw an aliquot of the supernatant and centrifuge at high speed to remove any remaining suspended particles.
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Dilute the clear supernatant with the mobile phase used for HPLC analysis to a concentration within the linear range of the calibration curve.
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Quantify the concentration of Carboxytolbutamide in the diluted supernatant using a validated HPLC-UV method. A suitable method would involve a C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer, with detection at an appropriate wavelength (e.g., 230 nm).
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Prepare a calibration curve using known concentrations of Carboxytolbutamide to determine the concentration in the sample.
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Calculate the aqueous solubility in mg/mL or mol/L.
Protocol 2: Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.
Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.
Materials:
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Carboxytolbutamide
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0.1 M Hydrochloric acid (HCl)
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0.1 M Sodium hydroxide (B78521) (NaOH)
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Potassium chloride (KCl) for maintaining ionic strength
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pH meter with a calibrated electrode
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Automatic titrator or burette
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Stir plate and stir bar
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Beaker
Procedure:
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Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
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Prepare a solution of Carboxytolbutamide in deionized water (or a co-solvent system if solubility is low) at a known concentration (e.g., 1-10 mM). Add KCl to maintain a constant ionic strength (e.g., 0.15 M).
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Place the solution in a beaker with a stir bar and immerse the pH electrode.
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If the compound is acidic, titrate with a standardized solution of NaOH. If it is basic, titrate with a standardized solution of HCl.
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Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
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Continue the titration well past the equivalence point.
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Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
Signaling Pathways of Carboxytolbutamide
While Carboxytolbutamide is largely considered an inactive metabolite of Tolbutamide in terms of insulin secretion, evidence suggests it may have other biological activities.
Interaction with the Sulfonylurea Receptor (SUR1)
Tolbutamide and other sulfonylureas exert their primary effect by binding to the SUR1 subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells. This binding leads to channel closure, membrane depolarization, calcium influx, and subsequent insulin exocytosis.
Studies have shown that Carboxytolbutamide has a significantly lower affinity for the SUR1 receptor compared to Tolbutamide. At high concentrations, it only partially displaces potent sulfonylureas like glibenclamide from the receptor. This poor interaction explains its lack of significant insulin secretagogue activity.
